molecular formula C4H3BF2N2O2 B13465647 (2,4-difluoropyrimidin-5-yl)boronic Acid CAS No. 1029654-41-8

(2,4-difluoropyrimidin-5-yl)boronic Acid

Cat. No.: B13465647
CAS No.: 1029654-41-8
M. Wt: 159.89 g/mol
InChI Key: AJSQDLVTVSHYKF-UHFFFAOYSA-N
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Description

(2,4-Difluoropyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-difluoropyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, where an aryl halide (such as 2,4-difluoropyrimidine) reacts with a diboron reagent (such as bis(pinacolato)diboron) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .

Mechanism of Action

The mechanism of action of (2,4-difluoropyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Uniqueness: (2,4-Difluoropyrimidin-5-yl)boronic acid is unique due to the presence of fluorine atoms, which can enhance the compound’s reactivity and stability. The fluorine atoms also influence the electronic properties of the pyrimidine ring, making it a valuable intermediate in the synthesis of fluorinated organic compounds .

Properties

CAS No.

1029654-41-8

Molecular Formula

C4H3BF2N2O2

Molecular Weight

159.89 g/mol

IUPAC Name

(2,4-difluoropyrimidin-5-yl)boronic acid

InChI

InChI=1S/C4H3BF2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H

InChI Key

AJSQDLVTVSHYKF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1F)F)(O)O

Origin of Product

United States

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